molecular formula C6H14N2O B2659896 (2E)-3-methyl-3-(methylamino)butan-2-one oxime CAS No. 90713-76-1

(2E)-3-methyl-3-(methylamino)butan-2-one oxime

Cat. No.: B2659896
CAS No.: 90713-76-1
M. Wt: 130.191
InChI Key: ZNYAYGFZHXQCMX-YVMONPNESA-N
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Description

(2E)-3-methyl-3-(methylamino)butan-2-one oxime is an organic compound with a complex structure that includes both an oxime and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-methyl-3-(methylamino)butan-2-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:

3-methyl-3-(methylamino)butan-2-one+hydroxylamine(2E)-3-methyl-3-(methylamino)butan-2-one oxime\text{3-methyl-3-(methylamino)butan-2-one} + \text{hydroxylamine} \rightarrow \text{this compound} 3-methyl-3-(methylamino)butan-2-one+hydroxylamine→(2E)-3-methyl-3-(methylamino)butan-2-one oxime

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(2E)-3-methyl-3-(methylamino)butan-2-one oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-3-(methylamino)butan-2-one: Lacks the oxime group, making it less reactive in certain chemical reactions.

    3-methyl-3-(methylamino)butan-2-one oxime derivatives: Modified versions with different substituents on the oxime group.

Properties

IUPAC Name

(NE)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYAYGFZHXQCMX-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(C)(C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(C)(C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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